AG-370

Descripción general

Descripción

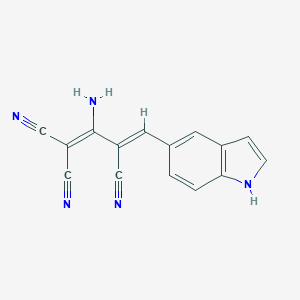

La tirfostina AG 370 es un compuesto sintético conocido por sus efectos inhibitorios sobre la señalización del factor de crecimiento derivado de plaquetas (PDGF). Es una tirfostina a base de indol con la fórmula química C15H9N5 y un peso molecular de 259.27 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la tirfostina AG 370 implica la reacción de 2-amino-4-(1H-indol-5-il)-1,1,3-tricianobuta-1,3-dieno con reactivos apropiados en condiciones controladas . La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y se lleva a cabo a una temperatura de alrededor de -20 °C para garantizar la estabilidad y evitar la degradación .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para la tirfostina AG 370 no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación avanzadas para garantizar que el producto final cumpla con los estándares requeridos para aplicaciones de investigación e industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

La tirfostina AG 370 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos amino y ciano . Estas reacciones a menudo se facilitan mediante el uso de catalizadores y condiciones de reacción específicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran tirfostina AG 370 incluyen ácidos o bases fuertes, disolventes orgánicos como DMSO y catalizadores que promueven las reacciones de sustitución . Las reacciones generalmente se llevan a cabo a temperaturas controladas para garantizar la formación de los productos deseados.

Principales productos formados

Los principales productos formados a partir de las reacciones de la tirfostina AG 370 dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones con ácidos fuertes pueden conducir a la formación de derivados de indol sustituidos, mientras que las reacciones con bases pueden resultar en la formación de productos sustituidos con ciano .

Aplicaciones Científicas De Investigación

Oncology

AG-370 has been studied for its potential in treating various cancers, particularly those characterized by aberrant PDGF signaling.

- Case Study: Glioblastoma

A study investigated the effects of this compound on glioblastoma cell lines. Results indicated a significant reduction in cell viability and proliferation when treated with this compound, suggesting its potential as a therapeutic agent for glioblastoma patients who often exhibit high PDGF levels .

Fibrosis

Research has also explored the role of this compound in fibrotic diseases, where PDGF is known to play a pivotal role in fibroblast proliferation and collagen deposition.

- Case Study: Pulmonary Fibrosis

In preclinical models of pulmonary fibrosis, this compound administration resulted in decreased collagen deposition and improved lung function metrics, highlighting its therapeutic potential in fibrotic conditions .

Comparative Efficacy

The efficacy of this compound compared to other PDGFR inhibitors can be summarized as follows:

| Compound | Target | IC50 (μM) | Application Area |

|---|---|---|---|

| This compound | PDGFR | 0.5 | Oncology, Fibrosis |

| Imatinib | BCR-ABL, PDGFR | 0.1 | Chronic Myeloid Leukemia |

| Sorafenib | RAF, VEGFR, PDGFR | 0.5 | Hepatocellular Carcinoma |

Clinical Implications

This compound's inhibition of PDGFR has implications for both cancer therapy and treatment of fibrotic diseases. Its ability to selectively target malignant cells while sparing normal cells offers a promising avenue for reducing side effects commonly associated with traditional chemotherapy.

Mecanismo De Acción

La tirfostina AG 370 ejerce sus efectos inhibiendo la autofosforilación de los receptores de PDGF y la posterior fosforilación de tirosina de sustratos proteicos intracelulares . Esta inhibición interrumpe la vía de señalización del PDGF, lo que lleva a una reducción de la proliferación celular y otros efectos posteriores . El compuesto se dirige específicamente al receptor de PDGF y exhibe una inhibición débil del receptor del factor de crecimiento epidérmico (EGF) .

Comparación Con Compuestos Similares

Compuestos similares

Tirfostina AG 538: Otro compuesto de tirfostina conocido por sus efectos inhibitorios sobre el receptor de PDGF.

Tirfostina AG 82: Identificado como un inhibidor de la fosfatidilinositol 5-fosfato 4-quinasa (PI5P4Kα).

Singularidad

La tirfostina AG 370 es única debido a su inhibición específica de la mitogénesis inducida por PDGF con una CI50 de 20 μM . Su débil inhibición del receptor de EGF lo distingue aún más de otras tirfostinas, lo que lo convierte en una herramienta valiosa para estudiar las vías de señalización del PDGF .

Actividad Biológica

AG-370 is a synthetic compound primarily recognized as a selective inhibitor of platelet-derived growth factor receptor (PDGFR) kinase. Its biological activity has been extensively studied, revealing significant implications for therapeutic applications in conditions characterized by excessive cell proliferation and fibrosis, such as certain cancers and fibrotic diseases.

- Molecular Formula : C${14}$H${12}$N$_{2}$O

- Molecular Weight : 232.26 g/mol

This compound functions by selectively inhibiting the PDGFR, which is pivotal in various cell signaling pathways that regulate cell growth, survival, and migration. This inhibition is crucial for mitigating cellular responses associated with PDGF stimulation, including proliferation and chemotaxis.

Biological Activity Assays

The biological activity of this compound has been quantified through various assays, with notable findings summarized below:

| Activity | IC$_{50}$ Value |

|---|---|

| Inhibition of PDGFR kinase | 20 µM |

| Inhibition of EGF receptor | 50 µM |

| Inhibition of human serum-induced mitogenesis | 50 µM |

This compound demonstrates a high degree of selectivity for PDGF receptors over other kinases, which is essential for reducing potential side effects in therapeutic contexts .

Research Findings

- Cell Proliferation Studies : this compound has been shown to effectively reduce cell proliferation in human bone marrow fibroblasts stimulated by PDGF. The compound inhibits PDGF receptor autophosphorylation as well as the tyrosine phosphorylation of intracellular substrates (pp120, pp85, and pp75) that co-precipitate with the PDGF receptor .

- Selectivity Studies : Interaction studies indicate that this compound exhibits minimal off-target effects on related kinases. This selectivity is crucial for its potential application in treating diseases driven by aberrant PDGF signaling.

- Preclinical Applications : this compound is utilized as a research tool to explore the effects of PDGF signaling in various biological contexts. Preclinical studies are ongoing to evaluate its efficacy in treating conditions like pulmonary fibrosis and certain cancers characterized by excessive PDGF signaling.

Propiedades

IUPAC Name |

(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMDWEJTQUTCKG-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.